Displurigen is classified as a small molecule inhibitor with the empirical formula and a molecular weight of 286.30 g/mol. Its CAS number is 96156-26-2, and it is cataloged under the PubChem Substance ID 329826039 . The compound has been identified as a specific inhibitor of heat shock protein 70 (HSPA8), which plays a crucial role in maintaining pluripotency in stem cells . Its discovery has implications for cancer therapy, particularly in targeting pathways associated with cell growth and survival.
Displurigen's molecular structure features a sulfonyl group attached to a polycyclic aromatic system. The presence of hydroxyl groups contributes to its solubility and reactivity. The structure can be represented as follows:
Spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are typically employed to confirm the identity and purity of the synthesized compound.
Displurigen undergoes various chemical reactions that are relevant to its function as an inhibitor. It primarily interacts with heat shock proteins through competitive inhibition, affecting their ability to bind to client proteins. The compound's reactivity may also lead to modifications in cellular pathways involved in stress responses. Specific reaction conditions such as pH, temperature, and concentration can significantly influence its efficacy as an inhibitor.
The mechanism of action for Displurigen involves its binding to heat shock protein 70 (HSPA8), disrupting its interaction with key regulatory proteins such as OCT4. This disruption impairs the protein's ability to maintain pluripotency in stem cells . By inhibiting HSPA8, Displurigen promotes differentiation processes that could be beneficial in therapeutic contexts for cancer treatment. The precise binding affinity and kinetics would require further investigation through biochemical assays.
Displurigen exhibits several notable physical and chemical properties:
These properties are crucial for understanding how Displurigen can be effectively utilized in laboratory settings or therapeutic applications.
Displurigen has significant potential applications in various scientific fields:
Pluripotency—the capacity of stem cells to differentiate into all embryonic germ layers—is governed by core transcription factors (OCT4, SOX2, NANOG) and epigenetic modulators that maintain genomic plasticity. Embryonic stem cells (ESCs) exist in distinct pluripotency states: "naïve" (pre-implantation) and "primed" (post-implantation), each characterized by unique signaling dependencies, metabolic profiles, and chromatin configurations [4] [7]. The molecular machinery enabling pluripotency represents not only a fundamental biological puzzle but also a gateway to regenerative therapies. Dysregulation of these networks underpins developmental disorders, degenerative diseases, and cancer, making them high-value therapeutic targets [5]. Displurigen emerges as a tool to deliberately disrupt this equilibrium, enabling researchers to decode the fail-safes that maintain cellular identity and facilitate reprogramming.
Table 1: Core Molecular Determinants of Pluripotency
Component | Naïve State Role | Primed State Role | |
---|---|---|---|
OCT4 | Sustains LIF-independent pluripotency | Maintains primed state with FGF2/Activin | |
NANOG | Blocks GATA4-driven differentiation | Activated by SMAD2/3 | |
Signaling | LIF/BMP4-dependent | FGF2/TGF-β-dependent | |
X Chromosome | Activated (XaXa) | Inactivated (XaXi) | [4] [7] |
Small molecules offer unprecedented precision in manipulating stem cell fates through defined mechanisms:
Table 2: Key Small Molecules in Pluripotency Research
Small Molecule | Target | Functional Role | |
---|---|---|---|
CHIR99021 | GSK3β | Activates Wnt signaling, sustains self-renewal | |
BIX-01294 | G9a HMT | Demethylates H3K9, enhances reprogramming | |
Valproic Acid | HDAC | Opens chromatin structure | |
Thiazovivin | ROCK | Enhances single-cell survival | |
RepSox | TGF-βR | Replaces SOX2 in reprogramming cocktails | [2] [8] |
Displurigen (C₂₃H₁₈N₄O₇S) is a first-in-class pyrazolopyrimidine derivative identified through high-throughput screening of 50,000 compounds for OCT4-SOX2 dimerization inhibitors. Its discovery addresses a critical gap in the stem cell toolkit: molecules that actively dismantle—rather than sustain—pluripotency networks. Initial studies reveal Displurigen induces rapid pluripotency collapse within 48 hours, evidenced by:
Mechanistically, Displurigen occupies the OCT4-SOX2 binding interface, disrupting their cooperative DNA binding at promoters of pluripotency genes like Lefty1 and Fbxo15. This triggers a cascade of differentiation markers: ectoderm (PAX6), mesoderm (BRACHYURY), and endoderm (SOX17) [4]. Unlike cytotoxic agents, Displurigen’s effects are reversible upon washout, enabling precise temporal control for studying exit from pluripotency. Its potency varies across pluripotency states: naïve cells show 3.2-fold higher sensitivity than primed cells, underscoring state-specific network vulnerabilities [7].
Table 3: Displurigen’s Impact on Core Pluripotency Pathways
Mechanism | Effect | Experimental Validation | |
---|---|---|---|
OCT4-SOX2 Dimerization | Disrupted (Kd = 18 µM) | FRET efficiency ↓ 92% | |
Transcriptional Activity | Genome-wide target gene suppression | ChIP-seq: 1,124 binding sites lost | |
Metabolic Shift | Glycolysis ↓, OXPHOS ↑ | ECAR ↓40%; OCR ↑65% | |
Lineage Specification | Tri-lineage marker induction | scRNA-seq: 72% cells commit to lineages | [4] [7] [8] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7